molecular formula C10H15FN2O2 B2792364 tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate CAS No. 2250243-47-9

tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate

Cat. No.: B2792364
CAS No.: 2250243-47-9
M. Wt: 214.24
InChI Key: IHRSSLOFKJRIJU-GVJMRKKJSA-N
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Description

tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate is a carbamate-protected amine featuring a cyclobutane ring substituted with both cyano (-CN) and fluoro (-F) groups at the 3-position in a trans configuration. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes . The compound’s unique structural attributes—a strained four-membered ring combined with electron-withdrawing substituents—impart distinct physicochemical and reactivity profiles, making it a valuable intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

tert-butyl N-(3-cyano-3-fluorocyclobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-7-4-10(11,5-7)6-12/h7H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRSSLOFKJRIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)(C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluoro positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets:

  • Enzyme Inhibition : It has demonstrated the ability to inhibit enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications in treating various diseases, including cancer and metabolic disorders .
  • Receptor Binding : The structural features of the compound allow it to bind effectively to receptor sites, influencing cellular signaling pathways critical for drug action.

Recent studies have highlighted the biological activities of tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate:

  • Immunotherapy : It has been shown to inhibit the E3 ubiquitin ligase Cbl-b, a crucial player in immune regulation and cancer progression, indicating its potential as an immunotherapeutic agent .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the cyano and fluoro groups significantly influence the compound's potency against various biological targets, suggesting avenues for further optimization in drug design .

Industrial Applications

In industry, this compound is being explored for:

  • Material Development : Its stability and reactivity make it suitable for developing new materials and chemical processes, including the production of polymers and specialty chemicals.
  • Chemical Processes : The compound's unique properties can enhance various chemical reactions, potentially leading to more efficient manufacturing processes.

Case Studies

  • Cbl-b Inhibition Study : A pivotal study demonstrated that this compound effectively inhibits Cbl-b in preclinical models. This finding suggests its utility in developing treatments aimed at enhancing immune responses against tumors .
  • SAR Studies : Investigations into the structure-activity relationships revealed that specific modifications could enhance the compound's efficacy significantly. For instance, fluorination at particular positions was found to increase activity several folds, highlighting the importance of chemical structure in therapeutic effectiveness .

Mechanism of Action

The mechanism of action of tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Functional Differences

The compound is compared to three key analogs (Table 1):

tert-butyl N-(3-fluorocyclohexyl)carbamate (cyclohexane ring)

tert-butyl N-(3-fluorocyclopentyl)carbamate (cyclopentane ring)

tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (substituted cyclohexane with pyrimidine)

Table 1: Structural and Functional Comparison
Compound Name Ring Size Substituents Molecular Weight (g/mol) Key Functional Groups
tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate 4-membered 3-cyano, 3-fluoro (trans) ~191.21 Boc, -CN, -F
tert-butyl N-(3-fluorocyclohexyl)carbamate 6-membered 3-fluoro 217.28 Boc, -F
tert-butyl N-(3-fluorocyclopentyl)carbamate 5-membered 3-fluoro ~203.26 Boc, -F
tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate 6-membered 2-chloro-5-iodopyrimidin-4-yl, 4-methoxy ~487.71 Boc, pyrimidine, -Cl, -I, -OCH₃

Key Observations:

  • Ring Strain and Conformation : The cyclobutane ring in the target compound introduces significant ring strain compared to the more stable cyclohexane and cyclopentane analogs. This strain may enhance reactivity in ring-opening or functionalization reactions .
  • Electron-Withdrawing Effects: The dual -CN and -F substituents in the target compound create a highly electron-deficient environment, contrasting with the single -F group in analogs.
  • Stereochemical Complexity : The trans configuration of -CN and -F on the cyclobutane ring distinguishes it from cis-configured analogs, influencing chiral recognition in asymmetric synthesis .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound tert-butyl N-(3-fluorocyclohexyl)carbamate tert-butyl N-(3-fluorocyclopentyl)carbamate
Molecular Formula C₁₀H₁₆FNO₂ (estimated) C₁₁H₂₀FNO₂ C₁₀H₁₈FNO₂
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 4 (2xO, 1xN, 1xCN) 3 (2xO, 1xN) 3 (2xO, 1xN)
LogP (Predicted) ~1.8 (higher polarity) ~2.5 ~2.2

Notes:

  • The target compound’s lower molecular weight and higher polarity (due to -CN) may enhance aqueous solubility compared to analogs, though ring strain could reduce thermal stability .

Comparison with Analogs :

  • Cyclohexane and cyclopentane analogs typically employ direct fluorination of pre-formed rings, avoiding the challenges of small-ring synthesis .
  • The pyrimidine-containing analog (Table 1) requires additional coupling steps to introduce heteroaromatic moieties .

Biological Activity

tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H15FN2O2. The unique features of this compound include:

  • Cyano Group : Contributes to the compound's reactivity and biological interactions.
  • Fluoro Group : Enhances lipophilicity and bioavailability, potentially improving pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano and fluoro substituents are critical in modulating binding affinity and selectivity towards various enzymes and receptors.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.
  • Receptor Binding : Its structure allows it to bind effectively to receptor sites, influencing cellular signaling pathways.

Biological Activity Data

Recent studies have explored the biological activities associated with this compound, particularly in the context of drug development. Below is a summary of findings from various research efforts:

StudyBiological ActivityFindings
Enzyme InhibitionDemonstrated inhibition of specific proteases, enhancing selectivity over related enzymes.
Anticancer ActivityExhibited potential as a Cbl-b inhibitor, suggesting applications in cancer therapy.
PharmacokineticsImproved bioavailability compared to non-fluorinated analogs, indicating better absorption and distribution.

Case Studies

  • Cbl-b Inhibition : A study highlighted the efficacy of this compound as an inhibitor of the E3 ubiquitin ligase Cbl-b, which plays a significant role in immune regulation and cancer progression. The compound showed promising results in preclinical models, suggesting its potential as an immunotherapeutic agent .
  • SAR Studies : Structure-activity relationship (SAR) studies indicated that modifications to the cyano and fluoro groups significantly influenced the compound's potency against various biological targets. For instance, complete fluorination at specific positions was found to enhance activity by several folds .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties that may confer advantages in therapeutic applications:

CompoundKey FeaturesBiological Activity
tert-Butyl carbamateLacks cyano and fluoro groupsLower potency in enzyme inhibition
tert-Butyl N-(cyclobutyl)carbamateNo cyano substitutionLimited bioactivity
tert-Butyl N-(3-cyano-cyclobutyl)carbamateContains cyano but no fluoro groupModerate activity; improved with fluorination

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate, and how do reaction conditions influence yield?

  • Methodology :

  • Coupling Reactions : Use tert-butyl carbamate derivatives and functionalized cyclobutyl precursors (e.g., 3-cyano-3-fluoro-cyclobutylamine) under basic conditions (e.g., NaH or DIPEA) in aprotic solvents like DMF or THF. Activation with coupling agents such as HATU improves efficiency .
  • Optimization : Control temperature (20–25°C), pH (neutral to mildly basic), and reaction time (1–4 hours). Monitor progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Data Table :
MethodKey Reagents/ConditionsYield RangeReference
Carbamate CouplingHATU, DIPEA, DMF, 20°C60–75%
Nucleophilic SubstitutionNaH, THF, reflux45–65%

Q. How can the structural integrity of this compound be confirmed spectroscopically?

  • Methodology :

  • NMR Analysis : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet), cyclobutyl protons (δ 2.5–4.0 ppm, multiplet), and cyano/fluoro substituents (¹⁹F NMR: δ -100 to -150 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) using high-resolution MS (HRMS). Expected m/z ≈ 256.2 (C₁₁H₁₆F N₂O₂ requires 256.12) .

Q. What storage conditions are recommended to maintain stability?

  • Methodology :

  • Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis. Avoid prolonged exposure to light, moisture, or strong acids/bases, which degrade the carbamate group .

Advanced Research Questions

Q. How does the tert-butyl group influence reactivity in nucleophilic substitution or catalytic reactions?

  • Mechanistic Insight :

  • The tert-butyl group acts as a steric shield , protecting the carbamate nitrogen from undesired nucleophilic attack. This enhances selectivity in multi-step syntheses (e.g., peptide coupling) .
  • In catalytic reactions (e.g., Pd-mediated cross-coupling), the bulky tert-butyl group may slow kinetics but improve regioselectivity .

Q. What strategies prevent stereochemical inversion at the cyclobutyl ring during functionalization?

  • Methodology :

  • Use stereospecific catalysts (e.g., chiral palladium complexes) to retain the trans-configuration.
  • Conduct reactions at low temperatures (-20°C) to minimize ring strain-induced isomerization .
  • Monitor stereochemistry via NOESY NMR (nuclear Overhauser effect) to confirm spatial proximity of substituents .

Q. How do electronic effects of the cyano and fluoro substituents modulate biological activity in enzyme inhibition studies?

  • Experimental Design :

  • Enzyme Assays : Test inhibition of serine hydrolases (e.g., proteases) using fluorogenic substrates. The electron-withdrawing cyano/fluoro groups enhance electrophilicity at the carbamate carbonyl, increasing covalent binding to active sites .
  • Kinetic Analysis : Calculate Kᵢ values via Lineweaver-Burk plots. Compare with non-fluorinated analogs to isolate electronic effects .

Q. How can conflicting data on reaction yields or by-product formation be resolved?

  • Analytical Workflow :

By-product Identification : Use HPLC-MS to detect impurities (e.g., hydrolyzed carbamate or cyclobutane ring-opened derivatives).

Reaction Optimization : Screen solvents (e.g., switch from THF to DMF) or adjust stoichiometry (e.g., excess amine precursor).

Statistical Analysis : Apply design-of-experiments (DoE) to isolate critical variables (temperature, catalyst loading) .

Key Research Findings

  • Stereochemical Stability : The trans-configuration of the cyclobutyl ring is critical for maintaining biological activity; even minor inversion (>5%) reduces potency in enzyme assays .
  • Thermal Degradation : Under accelerated stability testing (40°C/75% RH), the compound retains >90% purity for 30 days, confirming robust storage protocols .

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